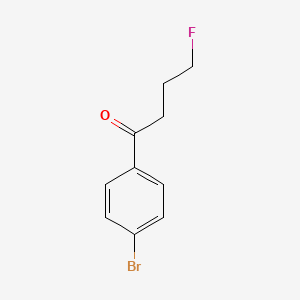
1-(4-Bromophenyl)-4-fluorobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-4-fluorobutan-1-one is an organic compound with the molecular formula C10H10BrFO It is characterized by the presence of a bromophenyl group and a fluorobutanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4-fluorobutan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with 4-fluorobutanone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-4-fluorobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-4-fluorobutan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-4-fluorobutan-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromophenyl and fluorobutanone groups allows for strong interactions with the target proteins, leading to inhibition of their activity .
Comparación Con Compuestos Similares
- 1-(4-Bromophenyl)-2-fluorobutan-1-one
- 1-(4-Bromophenyl)-4-chlorobutan-1-one
- 1-(4-Bromophenyl)-4-methylbutan-1-one
Comparison: 1-(4-Bromophenyl)-4-fluorobutan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H10BrFO |
|---|---|
Peso molecular |
245.09 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-4-fluorobutan-1-one |
InChI |
InChI=1S/C10H10BrFO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2,7H2 |
Clave InChI |
HCQBZSAGRLIUER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCCF)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione](/img/structure/B14898341.png)
![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)
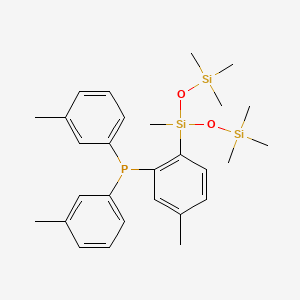
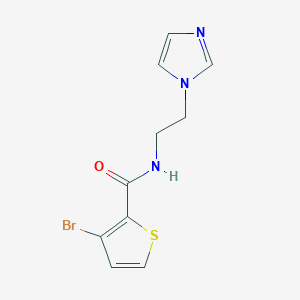

![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)
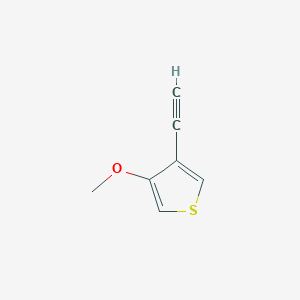
![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)
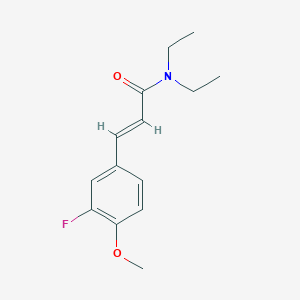
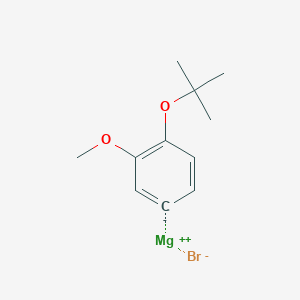
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)


